molecular formula C29H35NO2 B5079448 1-Adamantyl-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone

1-Adamantyl-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone

Cat. No.: B5079448
M. Wt: 429.6 g/mol
InChI Key: ZBAISJFDTLMJLJ-UHFFFAOYSA-N
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Description

1-Adamantyl-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone is a complex organic compound that features a unique structure combining adamantane, piperidine, and diphenylmethanol moieties

Preparation Methods

The synthesis of 1-Adamantyl-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the adamantane derivative, followed by the introduction of the piperidine ring and the diphenylmethanol group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

1-Adamantyl-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

1-Adamantyl-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Adamantyl-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety provides rigidity to the molecule, while the piperidine ring and diphenylmethanol group allow for specific binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-Adamantyl-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone include:

    1-Adamantyl(piperidino)methanone: Shares the adamantane and piperidine structure but lacks the diphenylmethanol group.

    (4-(1-Adamantyl)phenoxy)acetic acid: Contains the adamantane moiety but differs in the functional groups attached.

    (4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]methanone: Similar piperidine structure but with different substituents.

Properties

IUPAC Name

1-adamantyl-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO2/c31-27(28-18-21-15-22(19-28)17-23(16-21)20-28)30-13-11-26(12-14-30)29(32,24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-10,21-23,26,32H,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAISJFDTLMJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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